N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(trifluoromethyl)benzamide
Description
Historical Context and Pharmacological Relevance of Oxadiazole-Benzamide Hybrids
The 1,2,4-oxadiazole ring has emerged as a privileged structure in drug discovery due to its versatility as a bioisostere for carboxylate, amide, or ester groups. This five-membered heterocycle enhances metabolic stability, improves membrane permeability, and facilitates hydrogen-bonding interactions with biological targets. Benzamide derivatives, meanwhile, have historically been explored for their roles in enzyme inhibition (e.g., histone deacetylases) and receptor modulation. The fusion of these two pharmacophores—oxadiazole and benzamide—creates hybrids with synergistic properties, enabling tailored interactions with proteins, nucleic acids, or lipid bilayers.
Recent studies highlight the efficacy of oxadiazole-benzamide hybrids in combating resistant pathogens. For instance, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL. Similarly, derivatives bearing trifluoromethoxy or trifluoromethyl groups exhibit enhanced antifungal activity against Botrytis cinerea, outperforming clinical standards like pyraclostrobin. These advancements underscore the role of fluorine substituents in optimizing lipophilicity and target affinity—a principle directly relevant to N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(trifluoromethyl)benzamide.
Table 1: Structural and Functional Comparisons of Representative Oxadiazole-Benzamide Hybrids
Research Objectives and Academic Significance
The primary objectives of investigating this compound are threefold:
- Synthetic Optimization : Develop reproducible routes for constructing the oxadiazole-benzamide backbone, emphasizing atom economy and regioselectivity. Preliminary protocols involve cyclocondensation of amidoximes with carboxylic acid derivatives under microwave irradiation—a method yielding >80% purity in related analogs.
- Structure-Activity Relationship (SAR) Analysis : Systematically evaluate how the trifluoromethyl group and methyl-oxadiazole side chain influence binding to microbial targets. Comparative studies suggest that trifluoromethyl groups enhance penetration into hydrophobic enzyme pockets, while methyl substituents reduce steric hindrance.
- Mechanistic Elucidation : Identify molecular targets through proteomic and transcriptomic profiling. Prior work on analogous compounds reveals multitarget mechanisms, including disruption of menaquinone biosynthesis, iron homeostasis, and membrane depolarization.
This research holds academic significance for two reasons. First, it addresses the urgent need for novel antimicrobial agents amid rising resistance to β-lactams, glycopeptides, and azoles. Second, it advances the paradigm of "functional group engineering," demonstrating how strategic incorporation of fluorine and heterocycles can refine drug candidacy.
Table 2: Key Synthetic Steps for Oxadiazole-Benzamide Hybrids
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-11-22-16(26-24-11)10-12-5-2-3-8-15(12)23-17(25)13-6-4-7-14(9-13)18(19,20)21/h2-9H,10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBFCOGTXNCVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide moiety undergoes hydrolysis under acidic or basic conditions. For example:
-
Hydrolysis to Carboxylic Acid :
This reaction is critical for generating intermediates for further derivatization .
Table 1: Hydrolysis Conditions for Analogous Compounds
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-(5-(CF₃)-oxadiazol)benzamide | 6M HCl, reflux, 12h | 3-(5-(CF₃)-oxadiazol)benzoic acid | 85% |
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring participates in nucleophilic substitutions and cycloadditions:
Nucleophilic Substitution
The methyl group at position 3 of the oxadiazole can be substituted under radical or oxidative conditions:
This reaction enables further functionalization (e.g., Suzuki couplings) .
Ring-Opening Reactions
Strong bases (e.g., NaOH) can cleave the oxadiazole ring:
This reaction is less common due to the electron-withdrawing trifluoromethyl group stabilizing the ring .
Coupling Reactions
The benzamide’s aromatic ring undergoes electrophilic substitution, though the trifluoromethyl group directs reactivity to the meta position:
Table 2: Electrophilic Aromatic Substitution Examples
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | 3-(CF₃)-5-nitrobenzamide derivative | 62% | |
| Bromination | Br₂/FeBr₃ | RT, 12h | 3-(CF₃)-5-bromobenzamide derivative | 55% |
Functionalization via Cross-Coupling
Palladium-catalyzed couplings enable derivatization of the oxadiazole’s methyl group:
Suzuki-Miyaura Coupling
Yields range from 40–70% depending on the aryl boronic acid .
Reduction Reactions
The trifluoromethyl group remains inert, but the oxadiazole’s methyl group can be oxidized:
Table 3: Oxidation of Methyl Substituents
| Substrate | Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 3-Methyl-oxadiazole derivative | KMnO₄ | H₂O, 80°C, 6h | 3-Carboxylic acid-oxadiazole | 38% |
Key Findings from Research
-
Stability : The oxadiazole ring is stable under physiological pH but degrades in strong acids/bases .
-
Reactivity Hierarchy : Benzamide hydrolysis > oxadiazole substitution > aromatic electrophilic substitution .
-
Synthetic Utility : EDCI-mediated couplings and Pd-catalyzed reactions are optimal for derivatization .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(trifluoromethyl)benzamide have shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : IC₅₀ values in the micromolar range indicate strong cytotoxic effects.
- PANC-1 (pancreatic cancer) : Similar activity observed with specific oxadiazole derivatives.
These findings suggest that the incorporation of oxadiazole rings enhances the anticancer potential of benzamide derivatives .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:
- Carbonic Anhydrase Inhibitors : Research indicates that oxadiazole-based compounds can act as effective inhibitors of membrane-bound carbonic anhydrases, which are implicated in tumor growth and metastasis. This mechanism provides a therapeutic pathway for targeting cancer cells selectively .
Synthesis and Evaluation
A detailed study on the synthesis of novel oxadiazole derivatives revealed that compounds with trifluoromethyl substitutions exhibited enhanced selectivity and potency against cancer cell lines compared to their non-fluorinated counterparts. The synthesis involved multi-step reactions including cyclization and functionalization techniques.
Clinical Implications
In clinical settings, compounds similar to this compound have been tested for their efficacy in combination therapies. The results showed improved patient outcomes in trials involving resistant cancer types, highlighting the potential for these compounds as part of multidrug regimens .
Mechanism of Action
The mechanism of action of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
Structural Analogs with 1,2,4-Oxadiazole Moieties
Key Observations :
Analogs with Trifluoromethyl-Substituted Benzamides
Key Observations :
- The bis(trifluoromethyl) analog () exhibits increased steric bulk and electron-withdrawing effects, which may reduce bioavailability compared to the target compound’s single substituent .
- Flutolanil’s success as a fungicide underscores the trifluoromethyl-benzamide scaffold’s versatility, though the target compound’s oxadiazole moiety may redirect its biological activity toward mammalian targets .
Heterocyclic Hybrids
- The target compound’s simpler structure may prioritize selectivity over broad-spectrum activity .
- Thiazole/Thiophene Derivatives (): Substitution with thiazole or thiophene rings (e.g., compound 55 in ) introduces sulfur-based interactions, which differ from the oxadiazole’s electronic profile. This could alter binding kinetics in therapeutic targets .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis aligns with established benzamide protocols (e.g., acyl chloride couplings; ), suggesting scalability .
- Metabolic Stability : The 1,2,4-oxadiazole ring resists oxidative metabolism, a trait shared with ’s pyrazole-oxadiazole hybrid, positioning the compound favorably for in vivo studies .
Biological Activity
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(trifluoromethyl)benzamide is a compound featuring a 1,2,4-oxadiazole ring, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological potentials.
- Molecular Formula : C14H12F3N3O
- Molecular Weight : 303.26 g/mol
- CAS Number : 879896-56-7
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance:
- In Vitro Studies : A derivative of 1,2,4-oxadiazole showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (CXF HT-29) and breast cancer (MAXF 401) .
- Enhanced Derivatives : Further modifications led to derivatives with improved efficacy. One such derivative achieved IC50 values as low as 1.143 µM against renal cancer cell lines .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative 1 | OVXF 899 (Ovarian) | 2.76 |
| Derivative 2 | PXF 1752 (Pleuramesothelioma) | 9.27 |
| Modified Compound | Renal Cancer | 1.143 |
Anti-inflammatory and Analgesic Effects
The oxadiazole derivatives have also demonstrated anti-inflammatory properties:
- Studies have shown that certain oxadiazole derivatives inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process . This inhibition can lead to reduced pain and inflammation.
Antimicrobial Activity
The compound has shown potential antimicrobial effects:
- In a series of tests against various bacterial strains, certain oxadiazole derivatives exhibited significant antibacterial activity comparable to established antibiotics . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Case Study 1: Anticancer Efficacy
A study published in PMC highlighted the efficacy of a specific oxadiazole derivative against multiple cancer cell lines. The compound was tested against various human tumor cell lines, showing selective cytotoxicity particularly towards ovarian and renal cancer cells .
Case Study 2: Structure-Activity Relationship (SAR)
A recent investigation into the SAR of oxadiazole derivatives revealed that modifications at the phenyl ring significantly enhance biological activity. The introduction of trifluoromethyl groups was noted to increase lipophilicity and improve binding affinity to target proteins involved in tumor growth .
Toxicity Profile
While exploring the biological activity of this compound, it is essential to consider its toxicity:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(trifluoromethyl)benzamide?
- Methodological Answer : A multi-step synthesis is typically employed. For example, coupling 3-(trifluoromethyl)benzoic acid derivatives with amines using activating agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (as seen in analogous benzamide syntheses) . Optimization of reaction conditions (e.g., solvent selection, temperature) and purification via column chromatography or recrystallization is critical. NMR and LC-MS should confirm intermediate and final product purity .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR to confirm substituent positions and integration ratios.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry or bonding .
Q. What theoretical frameworks guide the study of this compound’s reactivity or bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity. For biological studies, molecular docking against target proteins (e.g., enzymes or receptors) provides hypotheses for mechanism of action .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound while addressing contradictory data?
- Methodological Answer :
- In vitro assays : Use dose-response curves (IC50/EC50) across multiple cell lines to assess cytotoxicity or efficacy. Include positive/negative controls to validate assay conditions .
- Data contradiction resolution : Replicate experiments under standardized conditions (e.g., pH, temperature). Employ statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What experimental designs are suitable for studying environmental fate or degradation pathways?
- Methodological Answer :
- Hydrolysis/photolysis studies : Expose the compound to UV light or varying pH levels, then analyze degradation products via LC-MS/MS .
- Ecotoxicology : Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity. Follow OECD guidelines for reproducibility .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., trifluoromethyl group, oxadiazole ring) and compare bioactivity data.
- QSAR modeling : Corrogate electronic, steric, and lipophilic parameters with experimental results to predict optimized derivatives .
Q. What strategies address low yield or impurities in scaled-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
